molecular formula C9H17ClO B14441929 2-Chlorononanal CAS No. 77196-34-0

2-Chlorononanal

Cat. No.: B14441929
CAS No.: 77196-34-0
M. Wt: 176.68 g/mol
InChI Key: WEBRXAWODUBLLW-UHFFFAOYSA-N
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Description

2-Chlorononanal is an organic compound that belongs to the class of haloalkanes, specifically a chlorinated aldehyde It is characterized by the presence of a chlorine atom attached to a nonanal molecule, which is a nine-carbon aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorononanal typically involves the chlorination of nonanal. One common method is the direct chlorination of nonanal using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chlorononanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 2-chlorononan-1-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form nonanal derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Nonanoic acid.

    Reduction: 2-Chlorononan-1-ol.

    Substitution: Various nonanal derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorononanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chlorononanal involves its reactivity due to the presence of both the aldehyde and chlorine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, such as enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronaphthalene: Another chlorinated compound but with a naphthalene ring structure.

    2-Chloroethanol: A simpler chlorinated alcohol with different reactivity and applications.

    2-Chlorobenzaldehyde: A chlorinated benzaldehyde with aromatic properties.

Uniqueness

2-Chlorononanal is unique due to its long carbon chain and the presence of both an aldehyde and a chlorine functional group. This combination of features makes it versatile for various chemical reactions and applications, distinguishing it from other chlorinated compounds.

Properties

CAS No.

77196-34-0

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-chlorononanal

InChI

InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-9(10)8-11/h8-9H,2-7H2,1H3

InChI Key

WEBRXAWODUBLLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C=O)Cl

Origin of Product

United States

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